Methacyne
Description
Methacyne (presumed to be a variant or misspelling of Metacycline based on regulatory and chemical nomenclature in the provided evidence) is a tetracycline-class antibiotic. Tetracyclines are broad-spectrum agents effective against Gram-positive and Gram-negative bacteria, as well as atypical pathogens like Chlamydia and Rickettsia. It is structurally characterized by a four-ring carbocyclic skeleton with modifications that influence its pharmacokinetics and antibacterial spectrum.
Properties
CAS No. |
95548-36-0 |
|---|---|
Molecular Formula |
C29H42IN2O4- |
Molecular Weight |
609.6 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-[2-(2,2,6,6-tetramethyl-1-oxidopiperidin-4-yl)ethyl]azanium;iodide |
InChI |
InChI=1S/C29H42N2O4.HI/c1-27(2)21-23(22-28(3,4)30(27)34)17-18-31(5,6)19-20-35-26(32)29(33,24-13-9-7-10-14-24)25-15-11-8-12-16-25;/h7-16,23,33H,17-22H2,1-6H3;1H/p-1 |
InChI Key |
HTGOVEPBTLRBKO-UHFFFAOYSA-M |
SMILES |
CC1(CC(CC(N1[O-])(C)C)CC[N+](C)(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[I-] |
Canonical SMILES |
CC1(CC(CC(N1[O-])(C)C)CC[N+](C)(C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.[I-] |
Synonyms |
methacyne |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares Methacyne (Metacycline) with other tetracycline-class antibiotics and structurally or functionally related compounds, based on regulatory, pharmacological, and chemical data from the evidence.
Structural and Functional Comparison
Key Findings :
- This compound/Metacycline shares the tetracycline backbone but lacks specific structural details in the evidence. Its regulatory status aligns with other tetracyclines, reflecting comparable safety profiles and prescription requirements .
Pharmacological and Regulatory Comparison
- This compound vs. Methaqualone: While both contain "metha-" prefixes, Methaqualone (a sedative-hypnotic) is unrelated pharmacologically.
- This compound vs. Methicillin : Methicillin (a β-lactam antibiotic) targets cell wall synthesis, contrasting with this compound’s ribosomal inhibition. Methicillin is obsolete due to methicillin-resistant Staphylococcus aureus (MRSA), whereas tetracyclines like this compound retain utility against some resistant strains .
Clinical and Research Context
No direct clinical trial data for this compound are provided in the evidence. However, tetracyclines are extensively studied:
- Efficacy: Tetracyclines are first-line treatments for acne, Lyme disease, and zoonotic infections. This compound’s efficacy likely overlaps with older tetracyclines but may lack the enhanced bioavailability seen in doxycycline or minocycline .
- Resistance : Tetracycline-specific resistance genes (tet efflux pumps, ribosomal protection) reduce this compound’s utility in regions with high resistance prevalence. This parallels challenges seen with other tetracyclines .
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